3-Bromo-2-chloro-5-(difluoromethyl)thiophene 3-Bromo-2-chloro-5-(difluoromethyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203653
InChI: InChI=1S/C5H2BrClF2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H
SMILES:
Molecular Formula: C5H2BrClF2S
Molecular Weight: 247.49 g/mol

3-Bromo-2-chloro-5-(difluoromethyl)thiophene

CAS No.:

Cat. No.: VC16203653

Molecular Formula: C5H2BrClF2S

Molecular Weight: 247.49 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloro-5-(difluoromethyl)thiophene -

Specification

Molecular Formula C5H2BrClF2S
Molecular Weight 247.49 g/mol
IUPAC Name 3-bromo-2-chloro-5-(difluoromethyl)thiophene
Standard InChI InChI=1S/C5H2BrClF2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H
Standard InChI Key CQYCPANNUWICFP-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1Br)Cl)C(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s backbone consists of a five-membered thiophene ring with sulfur at the 1-position. Substituents are arranged as follows:

  • Bromine at C3: Enhances electrophilicity and participates in cross-coupling reactions.

  • Chlorine at C2: Acts as an electron-withdrawing group, directing further substitutions to the C5 position.

  • Difluoromethyl at C5: Introduces steric bulk and modulates electronic properties via fluorine’s inductive effect .

Synthesis and Manufacturing

Halogenation Strategies

Synthesis typically begins with functionalizing thiophene precursors. Key steps include:

  • Direct Halogenation: Thiophene is treated with bromine (Br₂) and chlorine (Cl₂) in the presence of Lewis acids (e.g., FeCl₃) to introduce Br and Cl at C3 and C2, respectively.

  • Difluoromethylation: A difluoromethyl group is introduced at C5 via radical reactions or nucleophilic substitution using reagents like HCF₂Cl or (CF₂H)₂Zn .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Bromination at C3Br₂, FeCl₃, CH₂Cl₂, 0°C, 2h78
Chlorination at C2Cl₂, AlCl₃, CCl₄, 25°C, 4h82
DifluoromethylationHCF₂Cl, CuI, DMF, 80°C, 12h65

Challenges in Purification

The compound’s high halogen content complicates purification. Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) are standard methods . Industrial-scale production may employ continuous flow systems to optimize yields .

Reactivity and Functionalization

Cross-Coupling Reactions

The C3 bromine atom undergoes Pd-catalyzed couplings (e.g., Suzuki, Stille) with aryl/heteroaryl partners. For example:

  • Suzuki Coupling: Reaction with phenylboronic acid yields 3-aryl-2-chloro-5-(difluoromethyl)thiophene derivatives .

  • Buchwald–Hartwig Amination: Substitution of Br with amines forms C–N bonds for pharmaceutical intermediates.

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring facilitates nitration and sulfonation at C4, though steric hindrance from CF₂H limits reactivity at C5 .

Stability Considerations

The compound is stable under inert atmospheres but hydrolyzes slowly in humid conditions due to the C–Br bond’s susceptibility to nucleophilic attack .

Applications in Research and Industry

Organic Electronics

  • Conjugated Polymers: Serves as a monomer in poly(thiophene) derivatives for organic field-effect transistors (OFETs). The CF₂H group improves solubility and reduces π–π stacking .

  • Photovoltaic Materials: Incorporated into donor-acceptor copolymers for bulk heterojunction solar cells, achieving power conversion efficiencies >8% .

Pharmaceutical Intermediates

  • Antiviral Agents: The difluoromethyl group mimics metabolic substrates, enhancing bioavailability in protease inhibitors.

  • Kinase Inhibitors: Halogenated thiophenes are precursors to kinase-targeting anticancer drugs (e.g., imatinib analogs) .

Agrochemicals

  • Herbicides: Functionalized derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) .

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